molecular formula C8H6F3NO B1517246 2-Methyl-6-(trifluoromethyl)nicotinaldehyde CAS No. 545394-83-0

2-Methyl-6-(trifluoromethyl)nicotinaldehyde

Cat. No. B1517246
M. Wt: 189.13 g/mol
InChI Key: HHGVNSFXEFHMGQ-UHFFFAOYSA-N
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Description

2-Methyl-6-(trifluoromethyl)nicotinaldehyde, also known as MTNA, is an organic compound derived from nicotinic acid. It is used as a pharmaceutical intermediate . The compound appears as a solid crystal .


Molecular Structure Analysis

The molecular formula of 2-Methyl-6-(trifluoromethyl)nicotinaldehyde is C8H6F3NO . The InChI code is 1S/C8H6F3NO/c1-5-6(4-13)2-3-7(12-5)8(9,10)11/h2-4H,1H3 .


Physical And Chemical Properties Analysis

2-Methyl-6-(trifluoromethyl)nicotinaldehyde is a solid crystal . Its molecular weight is 189.14 g/mol. The boiling point is 45-47°C .

Scientific Research Applications

Synthetic Methodologies and Intermediate Applications

2-Methyl-6-(trifluoromethyl)nicotinaldehyde, while not directly mentioned, is related to the study of fluorinated nicotinate derivatives and their synthesis for application in pharmaceutical and agricultural chemical development. Research in this area has led to the development of safe and economical synthesis methods for related compounds. For instance, the development of a synthesis for methyl 6-chloro-5-(trifluoromethyl)nicotinate demonstrates the importance of trifluoromethylated compounds as intermediates in creating novel anti-infective agents. This process emphasizes the trifluoromethylation of aryl iodide, highlighting the utility of such compounds in the synthesis of complex molecules (Mulder et al., 2013).

Antiviral and Antiprotozoal Activities

Research on derivatives of nicotinaldehyde, including those with trifluoromethyl groups, has shown potential antiviral and antiprotozoal activities. For example, studies on the synthesis, reactions, and biological activities of certain bipyridine derivatives originating from nicotinaldehyde have explored their use against viruses and protozoan pathogens. These studies demonstrate the chemical versatility of nicotinaldehyde derivatives and their potential in developing new therapeutic agents (Attaby et al., 2007).

Metabolism in Plants and Biological Systems

The metabolism of nicotinamide and its derivatives in higher plants provides insights into the biological significance of these compounds. Research has shown that nicotinamide is metabolized into various compounds, including trigonelline and nicotinic acid glucosides, across different plant species. This indicates the role of nicotinamide derivatives in plant metabolism and possibly in stress response mechanisms (Matsui et al., 2007).

Chemical Properties and Coordination Chemistry

Studies on the crystal structure and hydrogen bonding capabilities of nicotinamide derivatives, such as 6-methylnicotinamide, provide valuable information on the chemical and physical properties of these compounds. This research aids in understanding how modifications like the addition of a trifluoromethyl group affect the compound's behavior in complex formations and possibly its biological activity (Schlenker & Staples, 2002).

Safety And Hazards

The compound is classified as an irritant and air sensitive . It may cause skin and eye irritation, and may be harmful if swallowed . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only in a well-ventilated area .

properties

IUPAC Name

2-methyl-6-(trifluoromethyl)pyridine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F3NO/c1-5-6(4-13)2-3-7(12-5)8(9,10)11/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHGVNSFXEFHMGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=N1)C(F)(F)F)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50651723
Record name 2-Methyl-6-(trifluoromethyl)pyridine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50651723
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-6-(trifluoromethyl)nicotinaldehyde

CAS RN

545394-83-0
Record name 2-Methyl-6-(trifluoromethyl)pyridine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50651723
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a cooled (−78° C.) solution of N-methoxy-N-methyl-2-methyl-6-trifluoromethyl-3-pyridinecarboxamide (615 mg, 2.48 mmol) in THF (10 mL) was added lithium aluminum hydride (LAH, 1 N/THF, 1.23 mL). The mixture was stirred for 15 minutes, and then warmed to −10° C. After additional stirring for 30 minutes, the mixture was quenched with saturated potassium hydrogen sulfate solution (1 mL) and extracted with diethyl ether. The organic layer was dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to give 2-methyl-6-trifluoromethyl-3-pyridinecarboxaldehyde quantitatively as oil. The crude product was used directly in the following reaction.
Name
N-methoxy-N-methyl-2-methyl-6-trifluoromethyl-3-pyridinecarboxamide
Quantity
615 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
1.23 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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